molecular formula C17H16N2OS B495215 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 95856-70-5

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B495215
CAS No.: 95856-70-5
M. Wt: 296.4g/mol
InChI Key: STLFIBLLDFHIPF-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific structure is part of a class of compounds investigated for their potential multi-targeting therapeutic applications. Its core research value lies in its potential as a lead compound in oncology and inflammation studies. Benzothiazole derivatives have demonstrated potent and selective antitumor properties in vitro against various cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer, and non-small cell lung cancer cells . Furthermore, structural analogues, particularly those incorporating carboxamide linkages, have shown remarkable in vivo anti-inflammatory and analgesic efficacy, comparable to standard drugs like celecoxib, with a favorable gastrointestinal safety profile (ulcerogenic index) . The mechanism of action for benzothiazole derivatives is often multi-factorial. In anticancer research, they can induce apoptosis and inhibit specific cancer cell growth through various pathways . In neurological disease research, closely related benzothiazole-piperazine hybrids have been designed as multifunctional ligands, demonstrating acetylcholinesterase (AChE) inhibition and anti-amyloid aggregation properties relevant to Alzheimer's disease therapy . This product is intended for research and development purposes in a controlled laboratory setting. It is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLFIBLLDFHIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Condensation

2-Amino-5-methylthiophenol reacts with 4-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, forming an intermediate thioamide, which undergoes cyclization at 80–100°C to yield 2-(4-nitrophenyl)-6-methyl-1,3-benzothiazole. Reduction of the nitro group to an amine using hydrogen gas (3 atm) and palladium on carbon (10% w/w) produces 4-(6-methyl-1,3-benzothiazol-2-yl)aniline.

Key Conditions :

  • Solvent: Dichloromethane

  • Catalyst: None (thermal cyclization)

  • Yield: 68–72% after reduction

Aldehyde-Mediated Cyclization

Alternative routes employ 4-nitrobenzaldehyde and ammonium persulfate in acetic acid. The aldehyde undergoes oxidative cyclization with 2-amino-5-methylthiophenol at 60°C, directly forming the nitro-substituted benzothiazole. This method avoids acyl chloride handling but requires stringent temperature control to prevent over-oxidation.

Amide Bond Formation

The aniline intermediate is acylated with propanoyl chloride to form the target compound. Two protocols dominate:

Schotten-Baumann Reaction

4-(6-Methyl-1,3-benzothiazol-2-yl)aniline is dissolved in tetrahydrofuran (THF) and treated with propanoyl chloride (1.2 equivalents) and triethylamine (2 equivalents) at 0–5°C. The reaction is stirred for 4 hours, yielding this compound as a crystalline solid.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0–5°C+15%
Triethylamine (eq.)2.0+22%
Reaction Time4 hoursMaximal

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates amide formation, achieving 89% yield with reduced side-product formation. This method is preferable for high-throughput applications.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

Flow Reactor Parameters

  • Residence Time : 8 minutes

  • Temperature : 25°C

  • Solvent : Ethyl acetate

  • Throughput : 12 kg/day

Purification Techniques

  • Crystallization : Ethanol/water (7:3 v/v) achieves >99% purity.

  • Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) removes residual amines.

Analytical Characterization

TechniqueKey DataSignificance
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, 2H, ArH), 2.51 (s, 3H, CH₃)Confirms aromatic and methyl groups
LC-MS m/z 311.1 [M+H]⁺Verifies molecular weight
IR (KBr)1650 cm⁻¹ (C=O stretch)Validates amide formation

Challenges and Alternative Approaches

Limitations of Current Methods

  • Sensitivity to Moisture : Propanoyl chloride requires anhydrous conditions.

  • Byproducts : Over-acylation may occur without precise stoichiometry.

Emerging Strategies

  • Enzymatic Acylation : Lipases (e.g., Candida antarctica) enable greener amide synthesis in aqueous media, though yields remain suboptimal (45–50%).

  • Photocatalytic Coupling : Visible-light-mediated reactions using Ru(bpy)₃²⁺ show promise for benzothiazole functionalization.

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often targeting the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring. .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with the benzothiazole moiety often exhibit significant anticancer properties. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in cancer progression .
  • Case Study : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

2. Biological Studies

  • Antimicrobial Properties : The compound is being investigated for its antibacterial and antifungal activities. Its efficacy against bacterial strains such as Mycobacterium tuberculosis has been noted, making it a candidate for developing new antimicrobial agents .
  • Case Study : A study reported that derivatives similar to this compound exhibited significant inhibition against pathogenic bacteria, suggesting further exploration in clinical settings.

3. Chemical Biology

  • Tool Compound : this compound serves as a valuable tool in chemical biology to study interactions between benzothiazole derivatives and biological targets. This can aid in understanding the molecular mechanisms underlying various diseases.
  • Research Insight : The compound's interactions with specific enzymes can provide insights into enzyme inhibition processes relevant to drug design .

4. Industrial Applications

  • Synthesis of Advanced Materials : The compound is explored for potential use in synthesizing advanced materials with specific electronic and optical properties. Its unique structure may contribute to the development of novel materials in nanotechnology and electronics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. The following table summarizes how different substituents impact biological activity:

SubstituentBiological Activity Impact
Electron Donating GroupsIncreased activity against cancer cell lines
Electron Withdrawing GroupsDecreased antiproliferative potency
Halogen SubstituentsGenerally reduced biological activity

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with various molecular targets. It can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. The benzothiazole ring is known to interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Structural Differences and Implications

Propanamide vs. Propanamide derivatives generally exhibit higher metabolic stability due to reduced susceptibility to amidase cleavage compared to acetamides .

Halogen Substitutions :

  • The chloro-substituted analog (743442-07-1) introduces an electron-withdrawing group, which may enhance electrophilicity and enable covalent interactions with cysteine residues in target proteins .

Heterocyclic Additions: The pyridazinone-containing compound (1203303-96-1) incorporates a polar oxygen atom, improving aqueous solubility and enabling hydrogen bonding with residues like asparagine or glutamine . The thiazolo-triazole sulfanyl group in 690960-07-7 adds rigidity and π-stacking capacity, which could enhance affinity for aromatic-rich binding sites .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring that is known for its pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C17H18N2OS
  • Molecular Weight : 302.40 g/mol

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes : It primarily targets COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound exhibits significant anti-inflammatory and analgesic properties.
  • Interaction with DNA : The benzothiazole moiety can intercalate into DNA strands, disrupting their function and leading to cell death in cancer cells.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits strong anti-inflammatory effects. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has shown promising results against various bacterial and fungal strains. Studies indicate that benzothiazole derivatives can inhibit microbial growth effectively, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. It demonstrates cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and others. The mechanism involves apoptosis induction and cell cycle arrest .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of this compound on mouse models induced with inflammation, the compound significantly reduced edema and pain responses compared to control groups. The results indicated a reduction in COX enzyme activity by approximately 70% at optimal doses.

Study 2: Anticancer Activity

A recent study assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity. Furthermore, flow cytometry analysis revealed that treated cells underwent apoptosis .

Table 1: Biological Activity Summary

Activity TypeEffectivenessIC50 Value (µM)Reference
Anti-inflammatorySignificant reduction70% inhibition
AntimicrobialEffective against multiple strains-
Anticancer (MCF-7)Cytotoxic15
Apoptosis InductionYes-

Q & A

Q. What are the standard synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide, and what analytical techniques validate its purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core. For example, cyclization of 2-mercaptoaniline derivatives with acid chlorides or ketones generates the benzothiazole moiety. Subsequent coupling reactions, such as amidation or sulfonylation, introduce the propanamide group. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) to confirm proton environments, mass spectrometry (MS) for molecular weight verification, and infrared spectroscopy (IR) to identify functional groups. High-performance liquid chromatography (HPLC) ensures purity .

Q. What initial biological screening approaches are used to evaluate its therapeutic potential?

Primary screening includes in vitro assays to assess cytotoxicity (e.g., MTT assay on cancer cell lines), antimicrobial activity (disk diffusion or microdilution), and enzyme inhibition (kinetic assays using purified enzymes like kinases or proteases). Dose-response curves and IC50 values are calculated to quantify potency. Follow-up studies may involve fluorescence-based binding assays to confirm target engagement .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies use accelerated degradation tests under acidic, basic, oxidative, and thermal conditions. Analytical techniques like UV-Vis spectroscopy and HPLC monitor degradation products. For example, oxidation reactions may convert thioether groups to sulfoxides, while hydrolysis could cleave the amide bond. Stability in biological matrices (e.g., plasma) is evaluated using LC-MS/MS to track metabolic breakdown .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or cell line variability. To address this, standardize protocols using validated cell models (e.g., NCI-60 panel for cancer studies) and replicate experiments under controlled conditions. Cross-validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity or CRISPR-edited cell lines to confirm target specificity .

Q. What computational strategies predict its interactions with biological targets, and how are these validated experimentally?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes to enzymes or receptors like neurokinin-1 or ACAT1. Quantum mechanical calculations assess electronic interactions at active sites. Experimental validation involves X-ray crystallography (using SHELX for refinement) to resolve ligand-protein complexes or mutagenesis studies to identify critical binding residues .

Q. How do structural modifications (e.g., substituent changes on the benzothiazole ring) affect its bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies systematically alter functional groups (e.g., methyl to trifluoromethyl) and evaluate changes in potency, solubility, and metabolic stability. For instance, introducing electron-withdrawing groups on the benzothiazole ring enhances enzyme inhibition but may reduce oral bioavailability. Pharmacokinetic parameters (e.g., logP, plasma half-life) are quantified using in silico tools (ADMET predictors) and in vivo rodent models .

Q. What methodologies optimize reaction yields and scalability for large-scale synthesis?

Process optimization includes solvent screening (e.g., DMF vs. dichloromethane), catalyst selection (e.g., palladium for cross-coupling), and temperature control. Continuous flow reactors improve reproducibility and scalability compared to batch methods. Design of experiments (DoE) software identifies critical parameters (e.g., reaction time, stoichiometry) to maximize yield while minimizing impurities .

Q. How does this compound compare structurally and functionally to analogs like N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide?

Comparative analysis uses X-ray crystallography to contrast molecular conformations and hydrogen-bonding patterns (via graph set analysis). Functional comparisons involve parallel biological assays (e.g., enzyme inhibition IC50 values) and computational studies (e.g., binding free energy calculations). Such studies reveal that chloro-substituted analogs exhibit higher metabolic stability but reduced solubility compared to methyl derivatives .

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